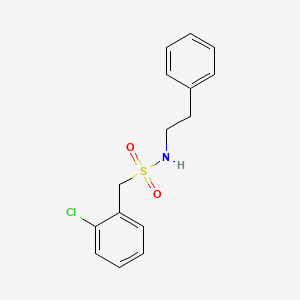

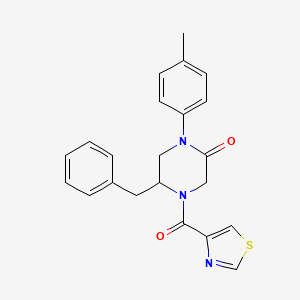

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide and related compounds involves complex reactions that aim to achieve specific molecular configurations for desired properties. A study by Costello et al. (1991) on opioid kappa agonists highlights the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, showing the intricacies involved in achieving potent biological activities through structural modifications (Costello et al., 1991). Similarly, the work by Elgemeie et al. (1988) on the synthesis of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide demonstrates the versatility of precursor compounds in generating heterocyclic structures (Elgemeie et al., 1988).

Molecular Structure Analysis

Understanding the molecular structure of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide is crucial for predicting its chemical behavior and interactions. The crystal structure analysis by Mukhtar et al. (2012) of a similar compound provides insights into the spatial arrangement and potential reactivity of such molecules (Mukhtar et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide is influenced by its functional groups and molecular structure. Studies on related compounds, such as those by Dyachenko et al. (2004), explore the Michael reaction for synthesizing substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine derivatives, providing a glimpse into the compound's versatility in chemical reactions (Dyachenko et al., 2004).

Physical Properties Analysis

The physical properties of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide, such as melting point, solubility, and crystallinity, are essential for its application in various industries. The study of the crystal structure and molecular packing can provide insights into these properties, as demonstrated by the analysis of related compounds (Wang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide in various chemical processes. Research on similar molecules, such as the copolymerization study by Wang et al. (2005), sheds light on the compound's potential in material science and chemistry (Wang et al., 2005).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Chemical Properties

Synthetic Approaches to Heterocycles : Research highlights the utility of related compounds in synthesizing diverse heterocyclic structures, indicating the potential of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide in similar applications. For instance, the synthesis of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide showcases methods that could be adapted for N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide, expanding the repertoire of heterocyclic compounds (Elgemeie, Elfahham, & Nabey, 1988).

Catalysis and Reaction Mechanisms : The use of N,O-bis(trimethylsilyl)acetamide and dicyclohexyl carbodimide as catalysts in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones demonstrates the chemical versatility of similar acetamide compounds in facilitating multi-component reactions (Murthy, Rajack, & Yuvaraj, 2016).

Copolymerization Processes : The incorporation of cyclohexene in ethylene copolymerization catalyzed by nonbridged half-titanocenes containing aryloxo ligand underscores the role of acetamide derivatives in polymer chemistry. This suggests that compounds like N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide could influence the development of new polymeric materials (Wang, Fujiki, & Nomura, 2005).

Application in Synthesis of Novel Compounds

Radical Cyclization for Spirocyclohexadienones : The radical cyclization of aryl radicals to generate spirocyclohexadienones illustrates the potential for N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide to serve as a precursor in the synthesis of complex molecular architectures, contributing to the fields of medicinal chemistry and material science (Gonzalez-Lopez de Turiso & Curran, 2005).

Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol using immobilized lipase highlights the broader utility of acetamide derivatives in facilitating selective transformations, crucial for synthesizing pharmaceutical intermediates and fine chemicals (Magadum & Yadav, 2018).

Enamine Chemistry : Studies on the synthesis, thiation, and reduction of lactams from enamines derived from cyclohexanones or cyclopentanones, involving reactions with acrylamide, showcase the intricate chemical reactions that N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide could potentially undergo. This demonstrates its relevance in creating complex molecules with significant biological or material properties (El‐Barbary, Carlsson, & Lawesson, 1982).

Eigenschaften

IUPAC Name |

N-cyclohexyl-N-ethyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-2-15(12-7-4-3-5-8-12)14(16)11-13-9-6-10-17-13/h6,9-10,12H,2-5,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTJZXSKLQSKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)